molecular formula C17H20FNO4 B13213378 tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13213378
M. Wt: 321.34 g/mol
InChI Key: KTOOVUKUHSNNAW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound tert-butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic molecule featuring a fused benzopyran-pyrrolidine core. Key structural attributes include:

  • A 7-fluoro substituent on the benzopyran ring.
  • A 4-oxo group in the dihydrospiro system, contributing to its ketone functionality.
  • A tert-butyl carbamate (BOC) protecting group on the pyrrolidine nitrogen.

Its molecular formula is C₁₇H₂₀FNO₄, with a molecular weight of 321.35 g/mol (estimated based on the non-fluorinated analogue, C₁₇H₂₁NO₄, MW 303.35 g/mol ).

Properties

Molecular Formula

C17H20FNO4

Molecular Weight

321.34 g/mol

IUPAC Name

tert-butyl 7-fluoro-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H20FNO4/c1-16(2,3)23-15(21)19-7-6-17(10-19)9-13(20)12-5-4-11(18)8-14(12)22-17/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

KTOOVUKUHSNNAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a benzopyran derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the fluorine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups and structural features.

Medicine

In medicinal chemistry, tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Crystallography : SHELX software has been widely used for small-molecule crystallography . Structural studies of the target compound (if conducted) would benefit from SHELXL’s refinement capabilities to resolve fluorine’s impact on bond angles and packing.
  • Synthetic Challenges : Fluorination may introduce regioselectivity issues, requiring careful optimization to avoid byproducts.

Biological Activity

tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate is a synthetic compound with a complex molecular structure that incorporates elements of spirocyclic chemistry. Its unique features, particularly the presence of a fluorine atom and a tert-butyl group, suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 320.41 g/mol. The spirocyclic system enhances its lipophilicity, which may contribute to its biological activity by improving membrane permeability and receptor binding capabilities.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the fluorine atom is believed to enhance its interaction with bacterial membranes, leading to increased efficacy against various pathogens.

Anticancer Potential

Research has suggested that this compound may exhibit anticancer properties. Similar compounds in the spirocyclic class have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis was conducted with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
tert-butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylateMethyl group instead of fluorineAntimicrobial properties
tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylateDifferent piperidine substitutionPotential anticancer activity
tert-butyl 7-chloro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylateChlorine instead of fluorineVarying biological effects

The unique presence of fluorine in this compound may enhance its lipophilicity and receptor binding capabilities compared to its analogs.

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This may include binding to enzymes or receptors that play crucial roles in cellular signaling pathways.

Case Studies

Several case studies have been conducted to investigate the biological effects of this compound:

  • Antimicrobial Study : In vitro tests revealed that the compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced swelling and levels of inflammatory cytokines compared to control groups.

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